

A Comprehensive Spectroscopic Guide to N-tosyl-L-phenylalanine

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-((4-Methylphenyl)sulfonylamino)-3-phenylpropanoic acid |
| CAS No.: | 34635-34-2 |
| Cat. No.: | B1606008 |

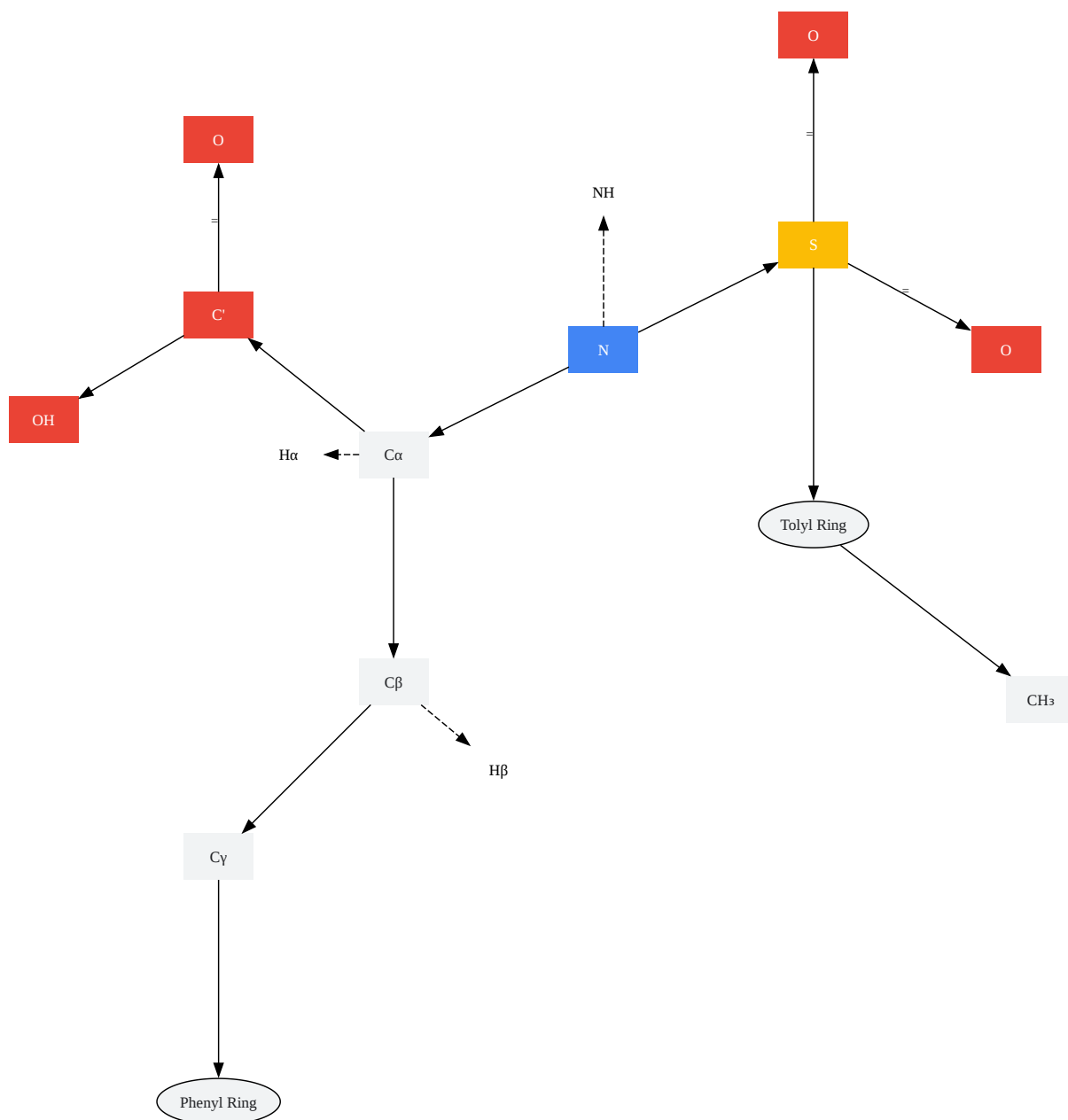
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Abstract

N-tosyl-L-phenylalanine (Tos-Phe-OH) is a pivotal derivative of the essential amino acid L-phenylalanine, widely utilized in synthetic organic chemistry. Its primary role is as a protected amino acid in peptide synthesis, where the tosyl (p-toluenesulfonyl) group reversibly masks the amine functionality, preventing unwanted side reactions during peptide bond formation.[1] The structural integrity and purity of Tos-Phe-OH are paramount for its successful application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. We will delve into the principles, experimental protocols, and detailed interpretation of the spectral data, offering a validated framework for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A thorough characterization begins with understanding the molecule's architecture. N-tosyl-L-phenylalanine (Molecular Formula: $C_{16}H_{17}NO_4S$, Molecular Weight: 319.37 g/mol) consists of a phenylalanine core, a p-toluenesulfonyl (tosyl) group attached to the alpha-amino nitrogen, and a carboxylic acid.[2] Each part of this structure gives rise to distinct signals in its NMR, IR, and MS spectra.



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Caption: Molecular structure of N-tosyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (^1H) and carbon (^{13}C) signals, we can confirm the precise connectivity of the molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl_3) is often used, but if the carboxylic acid proton is of interest, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d_6) is a superior choice as it readily exchanges with the acidic proton, allowing for its observation. The concentration for a typical high-field NMR experiment should be around 0.3-0.5 mM in approximately 500 μL of solvent.[3]

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of N-tosyl-L-phenylalanine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in a clean, dry NMR tube.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ^1H spectrum, followed by a ^{13}C spectrum. For enhanced sensitivity, a DEPT-135 experiment can be run to differentiate between CH, CH_2 , and CH_3 groups.
- **Data Acquisition:** The process involves sample insertion, locking onto the deuterium signal of the solvent, shimming to homogenize the magnetic field, and acquiring the free induction decay (FID).[4]
- **Data Processing:** Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Discussion

^1H NMR Spectrum (400 MHz, DMSO-d_6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---------------------------------|--------------|-------------|-----------------|---|
| ~12.8 | broad s | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. |
| ~8.3 | d | 1H | NH | The sulfonamide proton is coupled to the α -proton (H_α), resulting in a doublet. Its downfield shift is due to the electron-withdrawing effect of the adjacent SO_2 group. |
| ~7.5 | d | 2H | Tosyl (ortho-H) | These aromatic protons are ortho to the electron-withdrawing SO_2 group, causing them to be deshielded and shifted downfield compared to the meta protons. |

| | | | | |
|------------|---|----|----------------|---|
| ~7.2 | d | 2H | Tosyl (meta-H) | These aromatic protons are meta to the SO ₂ group and ortho to the electron-donating CH ₃ group, appearing slightly upfield from the ortho protons. |
| <hr/> | | | | |
| 7.1-7.2 | m | 5H | Phenyl (Ar-H) | The five protons of the phenylalanine ring typically appear as a complex multiplet in this region. |
| <hr/> | | | | |
| ~4.1 | m | 1H | H _α | This chiral proton is coupled to both the NH proton and the two diastereotopic H _β protons, resulting in a complex multiplet. |
| <hr/> | | | | |
| ~2.9, ~2.7 | m | 2H | H _β | These methylene protons are diastereotopic due to the adjacent chiral center (C _α) and couple with H _α and with each other, giving rise |

to complex
multiplets.

~2.3

s

3H

Tosyl-CH₃

The methyl
group on the tolyl
ring appears as a
characteristic
singlet in the
aliphatic region.

¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |
|---------------------------------|-----------------------|--|
| ~173 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~143, ~138 | Tosyl (ipso-C) | The two quaternary carbons of the tosyl ring (one attached to S, one to CH ₃) appear in this region. |
| ~137 | Phenyl (ipso-C) | The quaternary carbon of the phenyl ring attached to the C β . |
| ~129, ~128, ~126 | Ar-C | Aromatic carbons from both the tolyl and phenyl rings appear in this characteristic region. |
| ~57 | C α | The alpha-carbon, attached to both nitrogen and the carbonyl group, is found in this region. |
| ~38 | C β | The methylene carbon of the benzyl side chain. |
| ~21 | Tosyl-CH ₃ | The methyl carbon of the tosyl group appears in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the solid N-tosyl-L-phenylalanine powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Data Interpretation and Discussion

The IR spectrum provides a molecular fingerprint. For N-tosyl-L-phenylalanine, the key is to identify vibrations from the carboxylic acid, the sulfonamide, and the aromatic rings.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Rationale |
|--------------------------------|--|------------------------------------|---|
| 3350-3250 | N-H Stretch | Sulfonamide (R-SO ₂ NH) | This peak confirms the presence of the sulfonamide N-H bond.[5] |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (COOH) | The broadness of this band is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| ~1710 | C=O Stretch | Carboxylic Acid (COOH) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[6] |
| ~1320 & ~1150 | Asymmetric & Symmetric SO ₂ Stretch | Sulfonamide (R-SO ₂ NH) | These two strong bands are the most definitive absorptions for a sulfonamide group and are crucial for confirming the presence of the tosyl protecting group.[5][7] |
| ~1600, ~1495, ~1450 | C=C Aromatic Ring Stretches | Phenyl & Toly Rings | These absorptions are characteristic of the aromatic rings present in the molecule. |
| ~815 | C-H Out-of-plane bend | p-disubstituted ring | This band is indicative of the para-substitution pattern on the tolyl ring of the tosyl group. |

Mass Spectrometry (MS)

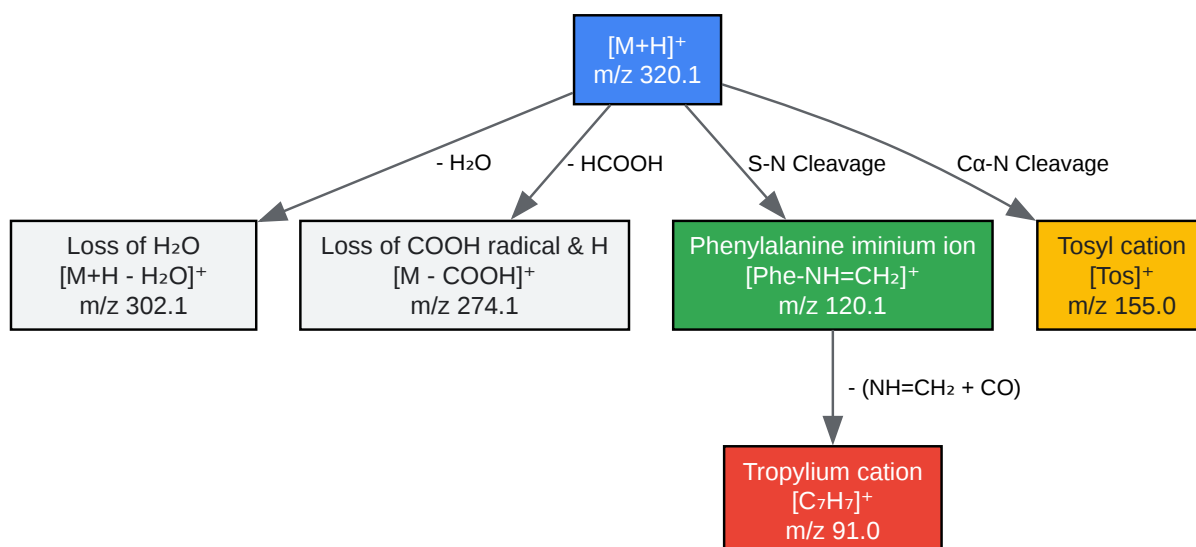
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like protected amino acids, as it typically generates protonated molecules $[M+H]^+$ or deprotonated molecules $[M-H]^-$ with minimal in-source fragmentation.^{[8][9]}

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~10 $\mu\text{g/mL}$) in a suitable solvent system, often a mixture of water and acetonitrile with a small amount of acid (like formic acid for positive ion mode) or base (like ammonium hydroxide for negative ion mode) to promote ionization.
- **Infusion:** The sample solution is infused into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., $[\text{C}_{16}\text{H}_{17}\text{NO}_4\text{S} + \text{H}]^+$) are formed.^{[10][11]}
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. For structural analysis, tandem MS (MS/MS) can be performed, where a specific ion is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.^[12]

Data Interpretation and Discussion

- **Molecular Ion:** For N-tosyl-L-phenylalanine (MW = 319.37), in positive ion mode, the primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 320.1. In negative ion mode, the deprotonated molecule $[M-H]^-$ at m/z 318.1 would be expected.
- **Key Fragmentation Pathways (MS/MS of $[M+H]^+$):** The fragmentation of N-tosyl-L-phenylalanine is predictable and provides excellent structural confirmation. The most common cleavage points are the relatively weak C-N and S-N bonds.



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Caption: Proposed ESI-MS/MS fragmentation of N-tosyl-L-phenylalanine.

- Loss of Water (m/z 302.1): A common initial loss from the carboxylic acid group.
- Loss of Formic Acid (m/z 274.1): Decarboxylation followed by rearrangement can lead to the loss of HCOOH.
- Formation of the Tosyl Cation (m/z 155.0): Cleavage of the C α -N bond results in the stable p-toluenesulfonyl cation. This is a highly characteristic fragment for tosyl-protected compounds.
- Formation of the Phenylalanine Iminium Ion (m/z 120.1): Cleavage of the S-N bond can lead to the formation of an iminium ion derived from phenylalanine after loss of SO₂. This fragment further fragments to the tropylium ion.[13]
- Formation of the Tropylium Cation (m/z 91.0): The benzyl group readily cleaves and rearranges to form the highly stable tropylium cation, a definitive marker for the phenylalanine substructure.[14]

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of N-tosyl-L-phenylalanine. ^1H and ^{13}C NMR confirm the complete carbon-hydrogen framework and the specific stereochemistry at the alpha-carbon. FTIR spectroscopy provides rapid confirmation of all critical functional groups, especially the characteristic S=O stretches of the tosyl group and the C=O of the carboxylic acid. Finally, ESI-MS confirms the molecular weight and provides definitive structural evidence through predictable fragmentation patterns, such as the formation of the tosyl and tropylium cations. Together, these techniques form the cornerstone of quality control and structural verification for this essential reagent in chemical synthesis.

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